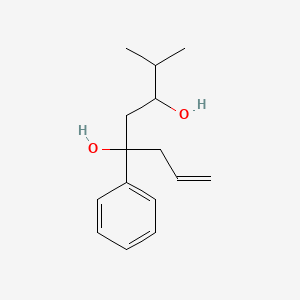

2-Methyl-5-phenyloct-7-ene-3,5-diol

Beschreibung

2-Methyl-5-phenyloct-7-ene-3,5-diol is a branched aliphatic diol featuring a phenyl group at the C5 position, a methyl substituent at C2, and a double bond at the C7 position of an eight-carbon chain. Its molecular formula is C₁₅H₂₀O₂, with hydroxyl groups at C3 and C4. Its stereochemistry (if resolved) and conformational flexibility due to the double bond may further modulate its reactivity and interactions.

Eigenschaften

CAS-Nummer |

89358-20-3 |

|---|---|

Molekularformel |

C15H22O2 |

Molekulargewicht |

234.33 g/mol |

IUPAC-Name |

2-methyl-5-phenyloct-7-ene-3,5-diol |

InChI |

InChI=1S/C15H22O2/c1-4-10-15(17,11-14(16)12(2)3)13-8-6-5-7-9-13/h4-9,12,14,16-17H,1,10-11H2,2-3H3 |

InChI-Schlüssel |

POFUGIJCTZBZPC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(CC(CC=C)(C1=CC=CC=C1)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-5-phenyloct-7-ene-3,5-diol can be synthesized through the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, which facilitates the addition of hydroxyl groups to the double bond in the octene chain. The reaction typically occurs in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .

Industrial Production Methods

In industrial settings, the synthesis of 2-Methyl-5-phenyloct-7-ene-3,5-diol may involve the use of more scalable and cost-effective methods. For instance, the dihydroxylation reaction can be carried out using potassium permanganate (KMnO4) as an oxidizing agent. This method is advantageous due to the availability and low cost of potassium permanganate .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-phenyloct-7-ene-3,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.

Reduction: The compound can be reduced to form alkanes by hydrogenation.

Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used under anhydrous conditions to replace hydroxyl groups with halides.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alkanes.

Substitution: Alkyl halides.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-phenyloct-7-ene-3,5-diol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: The compound is utilized in the production of polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Methyl-5-phenyloct-7-ene-3,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-5-phenyloct-7-ene-3,5-diol with aromatic diols and related aliphatic derivatives, emphasizing structural, physicochemical, and functional differences.

Structural Comparison

Table 1: Structural Features of 2-Methyl-5-phenyloct-7-ene-3,5-diol and Analogues

| Compound Name | Core Structure | Functional Groups | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Methyl-5-phenyloct-7-ene-3,5-diol | Aliphatic chain + phenyl | Two hydroxyls, one double bond | Methyl (C2), phenyl (C5) | 232.32 |

| 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol | Dihydrophenanthrene | Two hydroxyls, methoxy | Methoxy (C2) | 258.29 |

| Blestriarene A | Dimeric dihydrophenanthrene | Multiple hydroxyls | Dimeric structure | ~500 (estimated) |

Key Observations :

- Aromatic vs.

- Substituent Effects : The methyl and phenyl groups in the target compound may sterically hinder interactions compared to the planar aromatic systems of dihydrophenanthrenes.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Solubility (Polar Solvents) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| 2-Methyl-5-phenyloct-7-ene-3,5-diol | Moderate (ethanol, acetone) | ~80–85 (estimated) | 2.8 |

| 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol | Low (DMSO, methanol) | >200 | 3.5 |

| Blestriarene A | Very low (DMSO) | >250 | 4.2 |

Key Observations :

- Solubility : The target compound’s aliphatic chain improves solubility in polar solvents relative to highly aromatic dihydrophenanthrenes, which aggregate due to planar structures.

- Thermal Stability : Aromatic compounds exhibit higher melting points due to crystalline packing, while the target compound’s flexibility lowers its melting point.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.